molecular formula C13H11N3 B046161 N-(4-pyridinyl)-1H-indol-1-amine CAS No. 119257-33-9

N-(4-pyridinyl)-1H-indol-1-amine

Cat. No. B046161
M. Wt: 209.25 g/mol
InChI Key: YFXZWVUZIPQSKX-UHFFFAOYSA-N
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Description

“N-(4-pyridinyl)-1H-indol-1-amine” is a chemical compound that contains a pyridine and an indole group . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

The reactivity of N-substituted pyridinium salts can be leveraged to trap radicals derived from allylic C(sp 3)–H bonds with high C4 regioselectivity . The net process couples two unmodified substrates via a series of reaction steps .

Scientific Research Applications

  • Catalysis : It acts as an efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides (Singh et al., 2017).

  • Synthesis of Heterocycles : It serves as a robust synthetic equivalent of nucleophilic 1,3-N,N-dipoles in formal cycloaddition onto electron-rich alkynes under gold catalysis (Garzón & Davies, 2014). Also, it is utilized in the alkylation of indoles or amines to produce pharmacologically active 2-oxo-1-pyrrolidine derivatives (Chu, Wang, & Ji, 2013).

  • Pharmaceutical Applications : N-(4-pyridinyl)-1H-indol-1-amine derivatives demonstrate potential as novel antiallergic agents, exhibiting significant potency in the ovalbumin-induced histamine release assay (Menciu et al., 1999). Compounds like besipirdine, derived from N-(4-pyridinyl)-1H-indol-1-amine, show promise for Alzheimer's disease treatment due to their cholinomimetic properties (Klein et al., 1996).

  • Synthetic Methods : This compound is synthesized through the Fischer indole synthesis, a notable method in heterocyclic chemistry (Ginsburg, 1967).

  • Other Applications : It has been involved in the synthesis of compounds with antibacterial, antifungal, and antioxidant activities (Saundane et al., 2013), and in the synthesis of complexants for minor actinide extraction in nuclear fuel processing (Tai et al., 2015).

Future Directions

The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates possibilities for economically and ecologically improved synthesis of fine and bulk chemicals . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

N-pyridin-4-ylindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-4-13-11(3-1)7-10-16(13)15-12-5-8-14-9-6-12/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXZWVUZIPQSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152360
Record name N-(4-pyridinyl)-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pyridinyl)-1H-indol-1-amine

CAS RN

119257-33-9
Record name N-(4-pyridinyl)-1H-indol-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-pyridinyl)-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JT Klein, L Davis, GE Olsen, GS Wong… - Journal of medicinal …, 1996 - ACS Publications
A series of novel N-(4-pyridinyl)-1H-indol-1-amines and other heteroaryl analogs was synthesized and evaluated in tests to determine potential utility for the treatment of Alzheimer's …
Number of citations: 60 pubs.acs.org
CP Smith, WW Petko, S Kongsamut… - Drug development …, 1994 - Wiley Online Library
N‐(n‐propyl)‐N‐(4‐pyridinyl)‐1H‐indol‐1‐amine (HP 749) is currently in clinical trials for the treatment of Alzheimer's disease (AD). While HP 749 has many pharmacological properties…
Number of citations: 13 onlinelibrary.wiley.com
L Tang, FP Huger, JT Klein, L Davis… - Drug development …, 1998 - Wiley Online Library
The interactions of a family of aminopyridine derivatives with Site II of the voltage‐dependent sodium channel were examined by measuring the ability of these compounds to inhibit [ 3 H…
Number of citations: 16 onlinelibrary.wiley.com
RS Hsu, EM DiLeo, SM Chesson, JT Klein… - … of Chromatography B …, 1991 - Elsevier
N-(n-Propyl)-N-(4-pyridinyl)-1H-indol-1-amine hydrochloride (HP 749, I), a non-receptor-dependent cholinomimetic agent with noradrenergic activity, is a potential agent for the …
Number of citations: 5 www.sciencedirect.com
GP Rao, PJ Davis - Drug metabolism and disposition, 1997 - ASPET
HP 749 (besipirdine; Hoechst-Roussel Pharmaceuticals, Inc., Somerville, NJ) and related analogs belonging to theN-(4-pyridinyl)-1H-indol-1-amine class of compounds have shown a …
Number of citations: 40 dmd.aspetjournals.org
MB Hussain, I Marshall - European journal of pharmacology, 2000 - Elsevier
The α 1 -adrenoceptor subtype(s) mediating contractions of the rat mesenteric artery were investigated using the agonists methoxamine, cirazoline, P7480 (N-(4-pyridinyl)-1H-indol-1-…
Number of citations: 27 www.sciencedirect.com
L Davis, GE Olsen, JT Klein, KJ Kapples… - Journal of medicinal …, 1996 - ACS Publications
A novel series of substituted (pyrroloamino)pyridines was synthesized, and the compounds were evaluated for cholinomimetic-like properties in vitro (inhibition of [ 3 H]quinuclidinyl …
Number of citations: 18 pubs.acs.org
S Chiba, M Tsukada - Japanese journal of pharmacology, 2002 - Elsevier
Using the cannula inserting method, vasoconstrictor responses to α 1 -adrenoceptor agonists (noradrenaline [NA], phenylephrine [PE] and methoxamine [ME]) and effects of α 1 -…
Number of citations: 9 www.sciencedirect.com
CP Smith, GM Bores, W Petko, M Li, DE Selk… - … of Pharmacology and …, 1997 - ASPET
1-[(3-Fluoro-4-pyridinyl)amino]-3-methyl-1(H)-indol-5-yl methyl carbamate (P10358) is a potent, reversible acetylcholinesterase inhibitor that produces central cholinergic stimulation …
Number of citations: 42 jpet.aspetjournals.org
GJ Mei, JJ Wong, W Zheng, AA Nangia, KN Houk, Y Lu - Chem, 2021 - cell.com
The first catalytic asymmetric synthesis of N–N axially chiral compounds has been accomplished via a quinidine catalyzed N-allylic alkylation reaction. These N–N axially chiral …
Number of citations: 60 www.cell.com

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